molecular formula C9H11N3O B15326318 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine

5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B15326318
M. Wt: 177.20 g/mol
InChI Key: GNFFJXCSDJQZGX-UHFFFAOYSA-N
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Description

5-(2-(Furan-2-yl)ethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an ethyl-linked furan moiety at position 5 and an amine group at position 2. Its molecular formula is C₉H₁₁N₃O (molecular weight: 177.21 g/mol). This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole and furan derivatives, particularly in antimicrobial and anticancer research .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-[2-(furan-2-yl)ethyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c10-9-6-7(11-12-9)3-4-8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H3,10,11,12)

InChI Key

GNFFJXCSDJQZGX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine typically involves the reaction of furan derivatives with pyrazole precursors. One common method is the condensation of 2-furylacetic acid with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the amine group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Features Reference
5-(2-(Furan-2-yl)ethyl)-1H-pyrazol-3-amine C₉H₁₁N₃O Ethyl-furan at C5, NH₂ at C3 Enhanced lipophilicity due to ethyl chain; potential for hydrogen bonding.
3-(2-Furyl)-1H-pyrazol-5-amine C₇H₇N₃O Furan directly at C3, NH₂ at C5 Simpler structure; reduced steric hindrance but lower lipophilicity.
1-[(5-Methyl-2-furyl)methyl]-1H-pyrazol-5-amine C₉H₁₁N₃O Methyl-furan at C1, NH₂ at C5 Methyl group enhances metabolic stability; positional isomerism alters activity.
4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine C₈H₉N₃S Thienyl at C3, methyl at C4 Thiophene substitution increases electron richness; sulfur enhances polarity.
3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine C₁₀H₈F₃N₃ CF₃-phenyl at C3, NH₂ at C5 Trifluoromethyl group improves metabolic resistance and binding affinity.

Key Observations :

  • Substituent Position: The position of the furan moiety (e.g., C3 vs. C5) significantly affects electronic distribution and steric interactions.
  • Lipophilicity : The ethyl chain in the target compound increases lipophilicity (logP ≈ 1.8 estimated) compared to analogs like 3-(2-Furyl)-1H-pyrazol-5-amine (logP ≈ 1.2), which may enhance membrane permeability.

Biological Activity

5-(2-(Furan-2-yl)ethyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H12_{12}N4_{4}O. The presence of both pyrazole and furan rings contributes to its unique electronic properties, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. A common approach includes the reaction of furan derivatives with hydrazines under microwave-assisted conditions to enhance yields and reaction rates .

Antimicrobial Activity

Compounds containing pyrazole and furan moieties have demonstrated promising antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have shown that derivatives of this compound exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example, in vitro studies have reported IC50_{50} values indicating effective inhibition of cell proliferation in lines such as A549 (lung carcinoma) and MCF7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Cell LineIC50_{50} (µM)Mechanism
A54926Apoptosis induction
MCF712.50Cell cycle disruption

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly its ability to inhibit α-synuclein aggregation, which is relevant in the context of Parkinson's disease. Compounds in this class have shown efficacy comparable to established drug candidates like anle138b, suggesting their potential in neurodegenerative disease treatment .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways associated with cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) : The generation of ROS may contribute to its anticancer effects by inducing oxidative stress in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : In a study involving MCF7 cells, treatment with the compound resulted in significant apoptosis as evidenced by increased BAX expression and decreased Bcl2 levels .
    Gene ExpressionControlTreated
    BAX14.78
    Bcl210.61
  • Neuroprotective Study : In vitro assays demonstrated that furan-containing pyrazoles can inhibit α-synuclein aggregation, suggesting potential applications in treating neurodegenerative diseases like Parkinson’s .

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